molecular formula C23H28N4O2S B2809456 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034608-32-5

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2809456
CAS RN: 2034608-32-5
M. Wt: 424.56
InChI Key: XEKFQZCRYKIILC-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Base-Free Transfer Hydrogenation of Ketones

The study by Ruff et al. (2016) explored the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for base-free transfer hydrogenation of ketones. This process is significant for its application in reducing ketones to alcohols without the need for basic additives, showcasing the potential of related compounds in catalysis under mild conditions Ruff, A., Kirby, C., Chan, B., & O'Connor, A. R. (2016). Organometallics, 35, 327-335.

Molecular and Supramolecular Structures

Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide. Their research highlights the structural nuances of these compounds and their potential as ligands for metal coordination, contributing to the understanding of their roles in creating complex molecular architectures Jacobs, D. L., Chan, B., & O'Connor, A. R. (2013). Acta Crystallographica Section C, 69 Pt 11, 1397-401.

Diorganotin Derivatives with Pyridyl Functionalized Bis(pyrazol-1-yl)methanes

Li et al. (2010) synthesized and characterized three pyridyl functionalized bis(pyrazol-1-yl)methanes and their diorganotin derivatives, evaluating their cytotoxic activity for Hela cells in vitro. This study underscores the relevance of such compounds in developing new materials with potential biomedical applications Li, F.-L., Song, H.-b., Dai, B., & Tang, L. (2010). Applied Organometallic Chemistry, 24, 669-674.

Catalysts for Cyclooctane Oxidation

Silva et al. (2016) investigated complexes bearing 2,2,2-tris(pyrazol-1-yl)ethyl methanesulfonate as catalysts for cyclooctane oxidation. Their findings highlight the versatility of such complexes in catalyzing the oxidation of hydrocarbons, a crucial process in the chemical industry Silva, T. F. S., Rocha, B. G. M., Silva, M. F. C. G., Martins, L., & Pombeiro, A. (2016). New Journal of Chemistry, 40, 528-537.

properties

IUPAC Name

N-cyclopentyl-1-(3-methylphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-19-5-4-6-20(17-19)18-30(28,29)27(22-7-2-3-8-22)16-15-26-14-11-23(25-26)21-9-12-24-13-10-21/h4-6,9-14,17,22H,2-3,7-8,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKFQZCRYKIILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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